5-Bromo-2-(pyrrolidin-1-YL)thiazole chemical properties
5-Bromo-2-(pyrrolidin-1-YL)thiazole chemical properties
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Executive Summary
5-Bromo-2-(pyrrolidin-1-yl)thiazole (CAS: 933696-74-3) is a high-value heterocyclic intermediate utilized primarily in the discovery of kinase inhibitors, GPCR ligands, and anti-infective agents. Structurally, it features a thiazole core functionalized with a pyrrolidine ring at the C2 position and a bromine atom at the C5 position.
This specific substitution pattern imparts unique chemical versatility:
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C2-Pyrrolidine: Acts as a robust electron-donating group (EDG), increasing the basicity of the thiazole nitrogen and enhancing solubility in organic media compared to the parent aminothiazole.
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C5-Bromine: Serves as a highly reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid scaffold elaboration.
This guide details the physicochemical properties, validated synthesis routes, and experimental protocols for leveraging this compound in medicinal chemistry campaigns.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
| Property | Data |
| IUPAC Name | 5-Bromo-2-(pyrrolidin-1-yl)-1,3-thiazole |
| CAS Number | 933696-74-3 |
| Molecular Formula | C₇H₉BrN₂S |
| Molecular Weight | 233.13 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| LogP (Predicted) | ~2.9 |
| Topological Polar Surface Area (TPSA) | ~16 Ų |
| Solubility | Soluble in DCM, DMSO, DMF, Methanol; Low solubility in water |
| Storage | Inert atmosphere, 2–8°C (Hygroscopic) |
Synthesis Architectures
The preparation of 5-Bromo-2-(pyrrolidin-1-yl)thiazole generally follows two distinct retrosynthetic logic streams. Route A (Nucleophilic Displacement) is preferred for scale-up due to its high regioselectivity, while Route B (Electrophilic Halogenation) is useful when the 2-substituted thiazole precursor is already available.
Synthesis Pathway Diagram
Caption: Comparative synthetic pathways. Route A exploits the higher electrophilicity of the C2 position in 2,5-dibromothiazole for selective substitution.
Detailed Protocol: Route A (SnAr Displacement)
This method relies on the activated nature of the C2-bromine, which is flanked by the ring nitrogen and sulfur, making it significantly more susceptible to nucleophilic attack than the C5-bromine.
Reagents:
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2,5-Dibromothiazole (1.0 equiv)
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Pyrrolidine (2.5 equiv)
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Potassium Carbonate (K₂CO₃, 2.0 equiv)[1]
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Solvent: DMF or Acetonitrile
Step-by-Step Methodology:
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Charge: To a dry round-bottom flask equipped with a magnetic stir bar, add 2,5-dibromothiazole (10 mmol) and anhydrous DMF (20 mL).
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Base Addition: Add K₂CO₃ (20 mmol) to the solution.
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Nucleophile Addition: Add pyrrolidine (25 mmol) dropwise at room temperature. Note: The reaction is exothermic; cooling to 0°C may be required for larger scales.
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Reaction: Heat the mixture to 60–80°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS. The C2-Br is displaced first; prolonged heating may lead to bis-substitution (rare under these conditions).
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Workup: Cool to room temperature. Pour the mixture into ice-water (100 mL). The product typically precipitates as a solid.[2]
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Isolation: Filter the precipitate, wash with water, and dry under vacuum. If no precipitate forms, extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate.
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Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO₂, 0-20% EtOAc in Hexane).
Reactivity Profile & Applications
The C5-Bromine is the strategic pivot point for this molecule. It is electronically primed for palladium-catalyzed cross-coupling. The electron-rich nature of the pyrrolidine ring at C2 makes the oxidative addition step of the catalytic cycle slightly slower than in electron-deficient thiazoles, requiring electron-rich ligands (e.g., dppf, XPhos) for optimal yields.
Functionalization Logic Diagram
Caption: Divergent synthesis capabilities. The C5-Br handle allows access to biaryls, amines, and carbonyl derivatives.
Standard Operating Procedure: Suzuki-Miyaura Coupling
This protocol is optimized for coupling 5-bromo-2-aminothiazole derivatives with aryl boronic acids.
Mechanism:
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Oxidative Addition: Pd(0) inserts into the C5-Br bond.
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Transmetallation: The aryl group transfers from Boron to Palladium.
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Reductive Elimination: Formation of the C5-C(Ar) bond and regeneration of Pd(0).
Protocol:
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Setup: In a microwave vial or pressure tube, combine:
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Solvent: Add a degassed mixture of 1,4-Dioxane/Water (4:1 ratio). Tip: DME/Water is also effective.
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Deoxygenation: Sparge with Argon or Nitrogen for 5 minutes.
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Reaction: Seal and heat to 90°C (oil bath) or 100°C (microwave, 30 min).
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Workup: Dilute with EtOAc, wash with water and brine. Dry organic layer over MgSO₄.
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Purification: Silica gel chromatography. Thiazole products are often UV-active and easily visualized.
Safety & Handling (E-E-A-T)
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Hazard Classification: Irritant (Skin/Eye/Respiratory).
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Specific Risk: Aminothiazoles can occasionally exhibit sensitizing properties. Handle in a fume hood.
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Chemical Compatibility:
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Incompatible: Strong oxidizing agents (e.g., peroxides) may oxidize the sulfur.
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Acid Sensitivity: The pyrrolidine nitrogen is basic; strong acids will protonate it, potentially altering solubility or reactivity during workup.
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Waste Disposal: Halogenated organic waste.
References
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PubChem. (n.d.).[3] 5-Bromo-2-(pyrrolidin-1-yl)thiazole (CID 45787555). National Library of Medicine. Retrieved January 29, 2026, from [Link]
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Organic Syntheses. (2010). Suzuki-Miyaura Coupling Reactions of 4-Bromooxazoles.[4] (Analogous chemistry for 5-membered heterocycles). Retrieved January 29, 2026, from [Link]
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Mersin University. (2017). Synthesis of highly functionalized 2-(pyrrolidin-1-yl)thiazole frameworks. (Context on thiazole stability and synthesis). Retrieved January 29, 2026, from [Link]
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MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. (Protocol validation for heteroaryl bromides). Retrieved January 29, 2026, from [Link]
